molecular formula C12H22N2O3 B2763157 tert-butyl 9-Oxa-2,6-diazaspiro[4.5]decane-6-carboxylate CAS No. 1369142-71-1

tert-butyl 9-Oxa-2,6-diazaspiro[4.5]decane-6-carboxylate

Cat. No.: B2763157
CAS No.: 1369142-71-1
M. Wt: 242.319
InChI Key: FZPWDLBSDBPVHO-UHFFFAOYSA-N
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Description

tert-butyl 9-Oxa-2,6-diazaspiro[4.5]decane-6-carboxylate: is a chemical compound with the molecular formula C12H22N2O3 It is a spirocyclic compound, meaning it contains a unique ring structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 9-Oxa-2,6-diazaspiro[4.5]decane-6-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a tert-butyl ester with a diazaspiro compound in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and reaction times to ensure optimal yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency, reduce costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-butyl 9-Oxa-2,6-diazaspiro[4.5]decane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 9-Oxa-2,6-diazaspiro[4.5]decane-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its structural features may allow it to interact with proteins, enzymes, or other biomolecules, making it a candidate for drug discovery and development.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Researchers investigate its effects on various biological pathways and its potential as a lead compound for the development of new drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science, including the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 9-Oxa-2,6-diazaspiro[4.5]decane-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing various biological pathways.

Comparison with Similar Compounds

  • tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate
  • tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate
  • tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate

Uniqueness: tert-butyl 9-Oxa-2,6-diazaspiro[4.5]decane-6-carboxylate is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This combination of features distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.

Properties

IUPAC Name

tert-butyl 9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-7-16-9-12(14)4-5-13-8-12/h13H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPWDLBSDBPVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC12CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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